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An In-depth Technical Guide to (2-Ethylpyridin-4-
yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals

Introduction
(2-Ethylpyridin-4-yl)boronic acid is a heterocyclic organoboron compound that serves as a

valuable building block in modern organic synthesis. Its structural motif, featuring a pyridine

ring substituted with both an ethyl group and a boronic acid moiety, makes it a versatile

reagent, particularly in the synthesis of complex organic molecules for the pharmaceutical and

materials science industries. Boronic acids are renowned for their role in palladium-catalyzed

cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the

formation of carbon-carbon bonds. The pyridine core is a common scaffold in many biologically

active compounds, and the ability to introduce this moiety with substitution patterns through

cross-coupling reactions is of significant interest to drug development professionals. This guide

provides a comprehensive overview of the molecular structure, properties, and a representative

synthetic application of (2-Ethylpyridin-4-yl)boronic acid.

Molecular Structure and Properties
(2-Ethylpyridin-4-yl)boronic acid possesses the chemical formula C7H10BNO2.[1] The

molecule consists of a pyridine ring where the nitrogen atom is at position 1. An ethyl group is
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attached at the 2-position, and a boronic acid group (-B(OH)2) is at the 4-position.

2D Structure:

A summary of its key chemical and physical properties is presented in the table below. While

specific experimental data for properties such as melting and boiling points are not readily

available in the literature, computed properties and data for analogous compounds provide

useful estimates.

Property Value Source

Molecular Formula C7H10BNO2 [1]

Molecular Weight 150.97 g/mol [2][3]

IUPAC Name
(2-ethyl-4-pyridinyl)boronic

acid
[2]

CAS Number 1189545-99-0 [1]

Physical State Solid (presumed) General knowledge

Storage Temperature
Inert atmosphere, store in

freezer, under -20°C
[4]

Experimental Protocols
The synthesis of pyridinylboronic acids can be achieved through several methods, with one of

the most common being the halogen-metal exchange of a corresponding halopyridine followed

by borylation with a trialkyl borate.[5] Below is a representative protocol for the synthesis of a 2-

substituted pyridin-4-ylboronic acid, adapted from general procedures for analogous

compounds.

Representative Synthesis of (2-Ethylpyridin-4-yl)boronic acid via Lithiation of 4-Bromo-2-

ethylpyridine

This protocol describes a two-step process: the synthesis of the 4-bromo-2-ethylpyridine

precursor and its subsequent conversion to the target boronic acid.
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Step 1: Synthesis of 4-Bromo-2-ethylpyridine (Precursor) This step is hypothetical as a direct

precursor synthesis was not found. It is based on common pyridine functionalization methods.

Step 2: Synthesis of (2-Ethylpyridin-4-yl)boronic acid This procedure involves a lithium-

halogen exchange followed by reaction with triisopropyl borate.

Materials and Reagents:

4-Bromo-2-ethylpyridine

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

Triisopropyl borate

2 M Hydrochloric acid (HCl)

Diethyl ether

Anhydrous magnesium sulfate (MgSO4)

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 4-

bromo-2-ethylpyridine (1.0 equivalent) and anhydrous THF.

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the

dropping funnel, ensuring the internal temperature is maintained below -70 °C. The mixture

is stirred at -78 °C for 1 hour after the addition is complete.

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture,

again maintaining the temperature below -70 °C. The resulting mixture is stirred at -78 °C for

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b145776?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


an additional hour and then allowed to warm slowly to room temperature overnight.

Quenching and Work-up: The reaction is carefully quenched by the slow addition of 2 M HCl

at 0 °C until the solution is acidic (pH ~2). The mixture is stirred for 1 hour.

Extraction: The aqueous layer is separated, and the organic layer is extracted with diethyl

ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO4,

filtered, and concentrated under reduced pressure.

Purification: The crude product can be purified by recrystallization or column chromatography

to yield (2-Ethylpyridin-4-yl)boronic acid.

Application in Suzuki-Miyaura Cross-Coupling
A primary application of (2-Ethylpyridin-4-yl)boronic acid is in the Suzuki-Miyaura cross-

coupling reaction to form biaryl or heteroaryl-aryl structures. This reaction is a powerful tool in

the synthesis of pharmaceuticals and other complex organic molecules.

Below is a general protocol for a Suzuki-Miyaura coupling reaction using a pyridinylboronic

acid.

General Protocol for Suzuki-Miyaura Coupling:

Materials and Reagents:

(2-Ethylpyridin-4-yl)boronic acid (1.2 equivalents)

Aryl halide (e.g., Aryl bromide) (1.0 equivalent)

Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) (1-5 mol%)

Base (e.g., K2CO3, Cs2CO3, or K3PO4) (2.0-3.0 equivalents)

Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

Procedure:
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Reaction Setup: To a reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with

a magnetic stir bar, add the aryl halide, (2-Ethylpyridin-4-yl)boronic acid, palladium

catalyst, and base.

Inert Atmosphere: The vessel is sealed and purged with an inert gas (argon or nitrogen) for

10-15 minutes.

Solvent Addition: Degassed solvent is added via syringe.

Heating: The reaction mixture is heated to the desired temperature (typically 80-120 °C) with

stirring for the required time (2-24 hours), or heated in a microwave reactor. Reaction

progress can be monitored by TLC or LC-MS.

Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic

solvent (e.g., ethyl acetate) and washed with water and brine.

Purification: The organic layer is dried over an anhydrous drying agent, filtered, and

concentrated. The crude product is then purified by column chromatography on silica gel to

yield the desired coupled product.

Visualization of Application
The following diagram illustrates the logical workflow of a Suzuki-Miyaura cross-coupling

reaction, a key application for (2-Ethylpyridin-4-yl)boronic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [(2-Ethylpyridin-4-yl)boronic acid molecular structure and
formula]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145776#2-ethylpyridin-4-yl-boronic-acid-molecular-
structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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